5-(Prop-2-yn-1-yl)thiophene-2-ol
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Overview
Description
5-(Prop-2-yn-1-yl)thiophene-2-ol is an organic compound with the molecular formula C7H6OS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a hydroxyl group at the 2-position and a prop-2-yn-1-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-yn-1-yl)thiophene-2-ol typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-yn-1-yl)thiophene-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-(Prop-2-yn-1-yl)thiophene-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Prop-2-yn-1-yl)thiophene-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the thiophene ring and hydroxyl group allows for interactions with biological macromolecules, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)prop-2-yn-1-ol: Similar structure with a hydroxyl group at the 1-position.
2-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a thiophene ring.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a benzonitrile group instead of a thiophene ring.
Uniqueness
5-(Prop-2-yn-1-yl)thiophene-2-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66030-28-2 |
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Molecular Formula |
C7H6OS |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
5-prop-2-ynylthiophen-2-ol |
InChI |
InChI=1S/C7H6OS/c1-2-3-6-4-5-7(8)9-6/h1,4-5,8H,3H2 |
InChI Key |
SFGUTPDLXQVKQN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(S1)O |
Origin of Product |
United States |
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